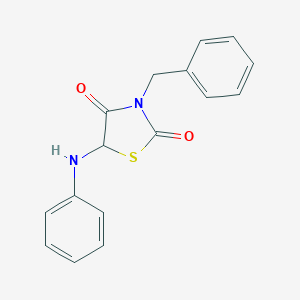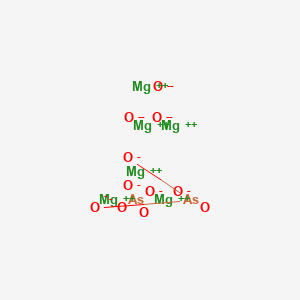
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione (ABTD) is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. ABTD is a heterocyclic compound that contains a thiazolidine ring and a benzene ring with an anilino group attached to it. The unique chemical structure of ABTD makes it an interesting molecule for scientific research.
作用机制
The mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammation process. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione also exhibits a wide range of biological activities, making it a versatile molecule for scientific research. However, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione-based therapeutics for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione and its potential targets in various physiological processes. Additionally, the synthesis of novel 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione derivatives with enhanced biological activities is an area of interest for future research.
合成方法
The synthesis of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods is the reaction of aniline with 3-benzyl-2,4-thiazolidinedione in the presence of a catalyst such as acetic anhydride. The reaction yields 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione as a white crystalline solid with a high yield.
科学研究应用
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a therapeutic agent in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
属性
分子式 |
C16H14N2O2S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
5-anilino-3-benzyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-15-14(17-13-9-5-2-6-10-13)21-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14,17H,11H2 |
InChI 键 |
XLGIOJUCHRQLNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
